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The table below summarizes key quantitative data from clinical studies for Conteltinib and other second-
generation ALK inhibitors. Note that cross-trial comparisons should be interpreted with caution due to

differences in study designs and patient populations.

Table 1: Comparison of Second-Generation ALK Inhibitors in Advanced ALK+ NSCLC

ORR . Common TRAEs
. L. Median PFS
ALK Patient (Objective . (Treatment-
o . Study Phase (Progression-
Inhibitor Population Response . Related Adverse
Free Survival)
Rate) Events)
Conteltinib ALK TKI- Phase 1 64.1% 15.9 months Diarrhea (71.9%),
(CT-707) [1] naive Elevated serum
creatinine

(45.3%), Elevated
AST (39.1%)

Crizotinib- Phase 1 33.3% 6.73 months
pretreated
Alectinib [2] ALK TKI- Retrospective  84.1% 57.8 months Similar overall
[3] naive (Real- (TTD*) safety profile;
World) specific common
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ORR . Common TRAEs
) o Median PFS
ALK Patient (Objective . (Treatment-
. . Study Phase (Progression-
Inhibitor Population Response . Related Adverse
Free Survival)
Rate) Events)
TRAES not
quantified in this
study.
Brigatinib ALK TKI- Retrospective  83.3% 39.6 months
[2] [3] naive (Real- (TTD*)
World)
Ceritinib [3] ALK TKI- Phase 3 72.7% 16.6 months Data not shown in
naive (ASCEND-4) available results.

*TTD: Time to Treatment Discontinuation, a real-world efficacy metric.

Detailed Experimental Protocol for Cited Data

The core data for Conteltinib comes from its first-in-human Phase 1 clinical trial [1]. Here is the detailed

methodology:

¢ Study Design: Multicenter, open-label, single-arm, dose-escalation and dose-expansion Phase 1
study (NCT02695550).
¢ Dosing Regimen: Conteltinib was administered orally once daily (QD) at doses ranging from 50 mg
to 800 mg in the dose-escalation phase. The recommended Phase 2 dose was established at 600
mg QD for ALK TKI-naive patients and 300 mg twice daily (BID) for crizotinib-pretreated
patients.
¢ Patient Population: Adults (18-75 years) with histologically or cytologically confirmed advanced ALK-
positive NSCLC, determined by FISH, IHC, PCR, or NGS. Patients were divided into two cohorts:
ALK TKI-naive (41 patients) and previously treated with crizotinib (23 patients).
¢ Key Endpoints:
o Primary: Safety endpoints including maximum tolerated dose (MTD), dose-limiting toxicities
(DLTs), and adverse events (AES).
o Secondary: Efficacy endpoints including Objective Response Rate (ORR), Progression-Free
Survival (PFS), and Duration of Response (DoR), assessed according to RECIST v1.1 criteria.
Pharmacokinetic (PK) properties were also evaluated.
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e Assessment Schedule: Tumor responses were evaluated via computed tomography (CT) and/or
magnetic resonance imaging (MRI) every two to three treatment cycles (each cycle was 28 days).

Mechanism of Action and Unique Profile of Conteltinib

Conteltinib is characterized as a potent, ATP-competitive second-generation ALK TKI [1]. Its mechanism

and key differentiators are illustrated below:
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As the diagram shows, Conteltinib's profile has two notable features:

e Potent ALK Inhibition: In enzymatic assays, Conteltinib was about 10-fold more potent than
crizotinib against ALK [1].

¢ Activity Against Resistance Mutations: It can inhibit various crizotinib-resistant ALK mutations,
including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].

¢ Multi-Kinase Targeting: Unlike many selective ALK inhibitors, Conteltinib also inhibits Focal
Adhesion Kinase (FAK) and Pyk2, although with lower potency than its inhibition of ALK [1]. FAK is
a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a crucial role in cell
adhesion, migration, and survival, making it a potential anti-cancer target [4] [5].
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Current Research Status and Future Directions

¢ Conteltinib Status: The drug is currently in clinical development. A Phase 3 trial is planned or
ongoing to further confirm its efficacy and safety [5] [1].

e Competitive Landscape: For approved second-generation inhibitors, recent research and real-world
evidence focus on optimizing their sequence of use. Some retrospective analyses suggest alectinib
may be associated with longer progression-free survival compared to brigatinib in the first-line setting,
though both are effective [6]. The third-generation inhibitor lorlatinib is a established option for
patients who have progressed on prior ALK TKIs [3] [6].

Conclusion and Summary

Conteltinib is a promising second-generation ALK inhibitor with a unique multi-kinase profile. Preliminary
Phase 1 data shows encouraging efficacy and a manageable safety profile in both ALK TKI-naive and

crizotinib-pretreated patients.

¢ For researchers, its dual inhibition of ALK and FAK/Pyk2 presents a distinct mechanism of action
worthy of further investigation, particularly regarding its potential to overcome or delay resistance.

¢ For clinical development professionals, the established recommended Phase 2 dose and the
initiation of Phase 3 trials mark significant progress. Its development will be contextualized by the
evolving treatment landscape, which increasingly involves sequencing multiple generations of ALK
inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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